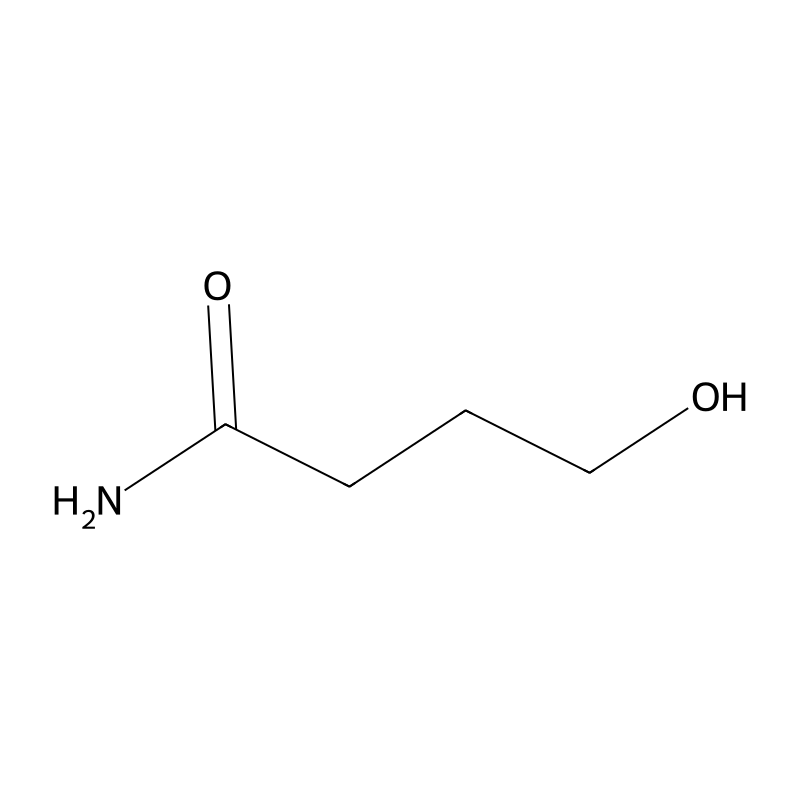

4-hydroxybutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Cancer Research and Treatment

Specific Scientific Field: The specific scientific field is Cancer Research and Treatment .

Comprehensive and Detailed Summary of the Application: N-hydroxybutanamide derivatives have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs) and their cytotoxicity . The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, a specific derivative of N-hydroxybutanamide, has shown potential as a lead structure for the development of new MMP inhibitors .

Detailed Description of the Methods of Application or Experimental Procedures: The method of application involves the synthesis of N-hydroxybutanamide derivatives using a novel method of N-substituted succinimide ring opening . These compounds were then evaluated for their ability to inhibit MMPs and their cytotoxicity .

Thorough Summary of the Results or Outcomes Obtained: The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide showed the inhibition of MMP-2, MMP-9, and MMP-14 with an IC50 of 1–1.5 μM . All the compounds exhibited low toxicity towards carcinoma cell lines HeLa and HepG2 . The iodoaniline derivative was also slightly toxic to glioma cell lines A-172 and U-251 MG . Non-cancerous FetMSC and Vero cells were found to be the least sensitive to all the compounds . In vivo studies demonstrated that the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide had low acute toxicity . In a mouse model of B16 melanoma, this compound showed both antitumor and antimetastatic effects, with a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis .

4-Hydroxybutanamide, also known as 4-hydroxybutyramide, is an organic compound with the molecular formula C₄H₉NO₂. It consists of a four-carbon backbone with a hydroxyl group and an amide functional group. This compound is a derivative of butyric acid and is notable for its role in various biological processes and potential therapeutic applications.

The exact mechanism of action of 4-Hydroxybutanamide in the central nervous system is not fully understood, but it is believed to interact with various neurotransmitter systems, including GABAergic and dopaminergic systems. It may also act on G protein-coupled receptors.

4-Hydroxybutanamide is a Schedule IV controlled substance in the United States due to its potential for abuse. It can produce a variety of effects, including sedation, intoxication, and amnesia, at high doses []. In severe cases, it can lead to coma and respiratory depression []. Chronic use can lead to dependence and withdrawal symptoms [].

- Aminolysis: Reacts with various amines to form substituted derivatives, which can enhance biological activity .

- Acylation: The hydroxyl group can be acylated to produce esters, which may have different properties and activities.

- Dehydration: Under certain conditions, it can lose water to form cyclic compounds or other derivatives.

These reactions are crucial for synthesizing derivatives that may exhibit improved pharmacological properties.

4-Hydroxybutanamide and its derivatives have shown significant biological activities, particularly as inhibitors of gamma-aminobutyric acid transporters (mGAT1–mGAT4). These transporters play a crucial role in neurotransmission and are implicated in various neurological disorders. Research indicates that certain derivatives exhibit anticonvulsant, antinociceptive, and antidepressant activities, making them potential candidates for drug development .

The synthesis of 4-hydroxybutanamide can be achieved through several methods:

- Direct Amide Formation: Reaction of 4-hydroxybutyric acid with ammonia or primary amines.

- Aminolysis of Dihydrofuranones: This method involves the aminolysis of appropriate dihydrofuran-2(3H)-ones to yield 4-hydroxybutanamide derivatives .

- Reduction of Butyric Acid Derivatives: Reduction processes can convert suitable butyric acid derivatives into 4-hydroxybutanamide.

These methods allow for the production of both the parent compound and various derivatives with tailored properties.

4-Hydroxybutanamide has several applications:

- Pharmaceuticals: It is being investigated for its potential use in treating neurological disorders due to its ability to inhibit GABA transporters.

- Research: Used in studies related to neurotransmitter transport mechanisms and drug discovery.

- Chemical Synthesis: Serves as a building block for synthesizing more complex organic molecules.

Studies on the interactions of 4-hydroxybutanamide with biological systems have focused on its role as a GABA transporter inhibitor. The compound's ability to modulate neurotransmitter levels makes it a subject of interest in understanding synaptic transmission and its implications in conditions like epilepsy and anxiety disorders .

Several compounds share structural similarities with 4-hydroxybutanamide. Here are some notable examples:

| Compound Name | Structure/Formula | Unique Features |

|---|---|---|

| Butyric Acid | C₄H₈O₂ | Simple fatty acid; not an amide |

| Gamma-Aminobutyric Acid | C₄H₉NO₂ | Neurotransmitter; directly involved in inhibition |

| N-Acetylcysteine | C₅H₉NO₃S | Antioxidant properties; used in detoxification |

| 2-Hydroxybutyric Acid | C₄H₈O₃ | Hydroxyl group at different position; different reactivity |

Uniqueness of 4-Hydroxybutanamide

What sets 4-hydroxybutanamide apart is its specific combination of hydroxyl and amide functionalities, which contribute to its unique pharmacological profile as a GABA transporter inhibitor. This specificity allows it to interact selectively with biological targets, offering potential therapeutic benefits not found in similar compounds.

Chemical Formula and Structural Representations

4-Hydroxybutanamide is an organic compound with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol [1] [2]. The compound is registered under the Chemical Abstracts Service Registry Number 927-60-6 and carries the International Union of Pure and Applied Chemistry name 4-hydroxybutanamide [2]. Alternative nomenclature includes butanamide, 4-hydroxy-, butyramide, 4-hydroxy-, and gamma-hydroxybutyramide [3] [2].

The structural representation of 4-hydroxybutanamide can be expressed through various chemical notation systems. The canonical Simplified Molecular Input Line Entry System representation is O=C(N)CCCO, while the International Chemical Identifier string is InChI=1S/C4H9NO2/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7) [2]. The corresponding InChIKey is LOESDOAIWSCMKM-UHFFFAOYSA-N [1] [3] [2].

The molecular structure contains a total of 15 bonds, including 6 non-hydrogen bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 primary amide group, 1 hydroxyl group, and 1 primary alcohol functional group [4]. The compound consists of 16 atoms: 9 hydrogen atoms, 4 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms [4]. The exact mass and monoisotopic mass are both 103.063329 atomic mass units [3] [5].

Table 1: Structural Identifiers and Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol |

| Canonical SMILES | O=C(N)CCCO |

| InChI | InChI=1S/C4H9NO2/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7) |

| InChIKey | LOESDOAIWSCMKM-UHFFFAOYSA-N |

| Heavy Atom Count | 7 |

| Total Bond Count | 15 |

| Non-Hydrogen Bond Count | 6 |

| Rotatable Bond Count | 3 |

Stereochemistry and Conformational Analysis

The molecular architecture of 4-hydroxybutanamide permits conformational flexibility due to the presence of three rotatable bonds within its structure [1] [5] [4]. These rotatable bonds are all single bonds that allow free rotation about the carbon-carbon and carbon-oxygen axes, following the fundamental principle that sigma bonds can rotate freely due to their end-to-end orbital overlap [6].

The conformational behavior of 4-hydroxybutanamide is influenced by the spatial arrangement of its functional groups, particularly the hydroxyl group at the 4-position and the primary amide group at the 1-position. The molecule lacks chiral centers, making it achiral and eliminating the possibility of optical isomerism [4]. The structural flexibility arises primarily from rotations about the C-C bonds in the butyl chain and the C-O bond of the hydroxyl group.

Hydrogen bonding interactions play a significant role in determining the preferred conformational states of 4-hydroxybutanamide. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amide group provides additional hydrogen bonding capability through its nitrogen and oxygen atoms [1] [5]. These intramolecular interactions can influence the molecule's preferred conformations in different environments.

The topological polar surface area of 4-hydroxybutanamide is 63.32 square angstroms, reflecting the polar nature of the hydroxyl and amide functional groups [1] [5]. This parameter influences the molecule's conformational preferences and its interactions with solvents and other molecules.

Physical State and Organoleptic Properties

4-Hydroxybutanamide exists as a crystalline solid at room temperature, appearing as a colorless compound under standard conditions [7]. The solid-state structure is maintained through intermolecular hydrogen bonding networks involving the hydroxyl and amide functional groups.

The compound demonstrates high solubility in water due to its polar functional groups, which enable extensive hydrogen bonding with water molecules [7]. This high aqueous solubility is attributed to the presence of both hydroxyl and amide groups that can participate in hydrogen bonding interactions with the solvent. The compound shows excellent solubility in polar solvents but limited solubility in non-polar solvents, following the fundamental principle that "like dissolves like" [7].

The hydrogen bond donor count is 2, corresponding to the hydroxyl group and the primary amide group, while the hydrogen bond acceptor count is also 2, representing the hydroxyl oxygen and the carbonyl oxygen [1] [5]. These hydrogen bonding capabilities significantly influence the compound's physical properties and behavior in solution.

Table 2: Physical State and Solubility Characteristics

| Property | Value |

|---|---|

| Physical State | Crystalline solid |

| Appearance | Colorless |

| Water Solubility | Highly soluble |

| Polar Solvent Solubility | Excellent |

| Non-polar Solvent Solubility | Limited |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Topological Polar Surface Area | 63.32 Ų |

Thermodynamic Properties

Melting and Boiling Points

The melting point of 4-hydroxybutanamide ranges from 46 to 48 degrees Celsius, indicating a relatively low melting temperature for a crystalline organic compound [2]. This moderate melting point reflects the balance between intermolecular hydrogen bonding forces that stabilize the crystal lattice and the thermal energy required to disrupt these interactions.

The compound exhibits a boiling point of 354.1 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury) [8]. Under reduced pressure conditions, specifically at 0.1 Torr, the boiling point decreases significantly to 160 degrees Celsius [2]. This substantial reduction in boiling point under vacuum conditions demonstrates the typical behavior of organic compounds where vapor pressure increases as external pressure decreases.

The flash point of 4-hydroxybutanamide is 167.9 degrees Celsius, representing the lowest temperature at which the compound can form an ignitable mixture with air [8]. The relatively high flash point indicates that the compound is not highly volatile at room temperature.

Table 3: Thermal Properties

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 46-48°C | Standard pressure |

| Boiling Point | 354.1°C | 760 mmHg |

| Boiling Point | 160°C | 0.1 Torr |

| Flash Point | 167.9°C | Standard conditions |

Heat of Formation

Thermodynamic data for the heat of formation of 4-hydroxybutanamide is limited in the available literature. However, related compounds in the hydroxybutanoic acid family provide insight into the expected thermodynamic behavior. For comparison, 4-hydroxybutanoic acid, the corresponding carboxylic acid, has a standard enthalpy of formation in the liquid phase of -710.0 ± 3.0 kilojoules per mole [9] [10].

The density of 4-hydroxybutanamide is reported as 1.11 grams per cubic centimeter, which is slightly higher than water, reflecting the compound's solid-state structure and intermolecular interactions [8]. This density value is consistent with organic compounds containing both hydroxyl and amide functional groups.

The partition coefficient (XLogP3) is -1.3, indicating that the compound is more hydrophilic than lipophilic [5]. This negative value reflects the compound's preference for aqueous environments over organic phases, consistent with its high water solubility.

Spectroscopic Characteristics

The spectroscopic analysis of 4-hydroxybutanamide reveals characteristic absorption patterns that correspond to its functional groups. Nuclear magnetic resonance spectroscopy data is available for the compound, providing detailed information about the molecular structure and environment of individual atoms [11].

Infrared spectroscopy of 4-hydroxybutanamide would be expected to show characteristic absorption bands corresponding to its functional groups. The hydroxyl group typically exhibits a broad absorption band in the region of 3200-3600 wavenumbers due to O-H stretching vibrations [12] [13]. The primary amide group contributes multiple characteristic bands: N-H stretching vibrations appear in the 3100-3500 wavenumber region, while the carbonyl C=O stretch occurs around 1650-1680 wavenumbers [12] [13].

The C-H stretching vibrations from the aliphatic carbon chain appear in the 2800-3000 wavenumber region, while C-C stretching and bending vibrations contribute to the fingerprint region below 1500 wavenumbers [12] [13]. The complexity of the infrared spectrum in the 1450-600 wavenumber region creates a unique fingerprint pattern characteristic of the compound.

Mass spectrometry analysis provides molecular ion peaks corresponding to the molecular weight of 103.12 atomic mass units, with fragmentation patterns that reflect the loss of functional groups and chain segments [3] [5]. The exact mass of 103.063329 allows for precise molecular formula determination and structural confirmation.

Table 4: Spectroscopic Data Summary

| Spectroscopic Method | Key Characteristics |

|---|---|

| Nuclear Magnetic Resonance | Structural confirmation available |

| Infrared Spectroscopy | O-H stretch (3200-3600 cm⁻¹), N-H stretch (3100-3500 cm⁻¹), C=O stretch (1650-1680 cm⁻¹) |

| Mass Spectrometry | Molecular ion at m/z 103.12, exact mass 103.063329 |

| Molecular Complexity | Complexity index of 62.7 |

4-Hydroxybutanamide contains two distinct reactive functional groups that significantly influence its chemical behavior: a primary amide group (-CONH₂) and a primary alcohol group (-CH₂OH). The presence of these dual functional groups creates a compound with enhanced reactivity compared to molecules containing only a single functional group [1] [2] .

The primary amide functional group exhibits moderate reactivity due to resonance stabilization between the carbonyl carbon and the nitrogen atom. This resonance interaction, where the nitrogen lone pair delocalizes with the carbonyl π-system, reduces the electrophilicity of the carbonyl carbon compared to other carbonyl-containing compounds [4] [5]. Despite this stabilization, the amide group can undergo several important reactions including hydrolysis under acidic or basic conditions, reduction to primary amines, and various substitution reactions [6] [7].

The primary alcohol functional group at the terminal position represents the most reactive site in the molecule. Primary alcohols are highly reactive due to the nucleophilic nature of the oxygen atom and the accessibility of the hydroxyl group [8] [9]. The oxygen atom, being more electronegative than carbon or hydrogen, creates a polar C-O bond and an acidic O-H bond, making the hydroxyl group susceptible to various chemical transformations [10] [11].

Hydrolysis reactions of the amide group can occur under both acidic and basic conditions, producing 4-hydroxybutanoic acid and ammonia. Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent elimination of ammonia. Basic hydrolysis proceeds through direct nucleophilic attack by hydroxide ion on the carbonyl carbon [6] [12].

Oxidation reactions primarily target the primary alcohol group. Under mild oxidizing conditions using reagents such as pyridinium chlorochromate, the primary alcohol can be oxidized to 4-oxobutanamide (an aldehyde). More vigorous oxidation with stronger oxidizing agents like chromic acid can produce 4-carboxybutanamide (carboxylic acid) [13] [14] .

Reduction reactions can affect both functional groups. The amide group can be reduced using lithium aluminum hydride to produce 4-hydroxybutan-1-amine, while selective reduction conditions might target only one functional group [6] [15].

Hydrogen Bonding Capabilities

4-Hydroxybutanamide possesses exceptional hydrogen bonding capabilities due to the presence of multiple hydrogen bond donors and acceptors within its molecular structure. The compound contains two hydrogen bond donors: the hydroxyl group hydrogen and the two amide group hydrogens, along with two hydrogen bond acceptors: the carbonyl oxygen and the hydroxyl oxygen [2] [16] [17].

The hydroxyl group (-OH) serves as both a strong hydrogen bond donor and acceptor. The oxygen atom, with its high electronegativity (3.5 compared to hydrogen's 2.1), creates a highly polarized O-H bond that readily participates in hydrogen bonding interactions [10] [11]. This hydroxyl group can form intermolecular hydrogen bonds with water molecules, other hydroxyl-containing compounds, and various polar solvents.

The amide functional group contributes significantly to hydrogen bonding through both its carbonyl oxygen and amino hydrogens. The carbonyl oxygen acts as a hydrogen bond acceptor due to its lone electron pairs, while the two amide hydrogens function as hydrogen bond donors [4] [18]. This dual capability allows the amide group to participate in multiple simultaneous hydrogen bonding interactions.

The topological polar surface area of 63.3 Ų reflects the significant contribution of both functional groups to the molecule's polar character [16] [17]. This relatively large polar surface area for such a small molecule indicates strong potential for hydrogen bonding interactions and explains the compound's enhanced water solubility compared to non-polar molecules of similar molecular weight.

Intramolecular hydrogen bonding may occur between the hydroxyl group and the carbonyl oxygen when the molecule adopts suitable conformations. This internal hydrogen bonding can influence the molecule's preferred conformational states and affect its overall reactivity patterns [19].

The hydrogen bonding capabilities directly impact the compound's physical properties, including its melting point (46-48°C), boiling point (160°C at reduced pressure), and high water solubility [2] [20]. These properties are significantly elevated compared to hydrocarbons of similar molecular weight due to the energy required to break hydrogen bonding interactions during phase transitions.

Acid-Base Properties

4-Hydroxybutanamide exhibits amphoteric behavior, functioning as both a weak acid and a weak base under appropriate conditions. This dual acid-base character arises from the different ionizable groups present in the molecule [21] [22].

Acidic properties primarily originate from the hydroxyl group, which can donate a proton to form a hydroxide ion and the corresponding alkoxide anion. Primary alcohols like the hydroxyl group in 4-hydroxybutanamide are weak acids with pKa values typically ranging from 15-16 [8] [9]. The acidity of the hydroxyl group is significantly enhanced compared to simple alkanes due to the electron-withdrawing effect of the nearby amide group, which stabilizes the resulting alkoxide anion through inductive effects.

Basic properties stem from both the hydroxyl oxygen and the amide nitrogen atoms, which can accept protons under sufficiently acidic conditions. The hydroxyl oxygen can be protonated to form an oxonium ion, while the amide nitrogen can accept a proton, although this is less favorable due to resonance delocalization of the nitrogen lone pair [4] [5].

The amide group exhibits reduced basicity compared to simple amines due to resonance stabilization. The nitrogen lone pair participates in resonance with the adjacent carbonyl group, reducing its availability for protonation. This resonance effect makes amides significantly less basic than corresponding amines, with typical pKa values for protonated amides being much lower than those for protonated amines [18] [23].

In aqueous solution, 4-hydroxybutanamide behaves as a very weak acid and an even weaker base. The molecule can participate in acid-base equilibria, though these occur to a minimal extent under normal physiological conditions. The overall acid-base behavior is dominated by the hydroxyl group's weak acidic character.

Salt formation can occur when 4-hydroxybutanamide is treated with strong acids or bases. With strong acids, protonation may occur at the hydroxyl oxygen or amide nitrogen, while treatment with strong bases can result in deprotonation of the hydroxyl group to form alkoxide salts [24] [12].

Solubility Profile and Solvent Interactions

4-Hydroxybutanamide demonstrates high water solubility due to its multiple polar functional groups and extensive hydrogen bonding capabilities. The compound's LogP value of -1.3 indicates a strong preference for aqueous environments over lipophilic phases [16] [17] [20].

Aqueous solubility is enhanced by both the hydroxyl and amide functional groups, which can form multiple hydrogen bonds with water molecules. The hydroxyl group acts as both a hydrogen bond donor and acceptor with water, while the amide group provides additional sites for hydrogen bonding through its carbonyl oxygen and amino hydrogens [20] [25]. This extensive hydrogen bonding network facilitates dissolution in polar protic solvents.

Polar protic solvents such as alcohols (methanol, ethanol) and short-chain carboxylic acids readily dissolve 4-hydroxybutanamide. These solvents can participate in hydrogen bonding with both functional groups, providing favorable solvation environments. The compound's ability to both donate and accept hydrogen bonds makes it compatible with a wide range of polar protic systems [26] [27].

Polar aprotic solvents like dimethyl sulfoxide and acetonitrile can also dissolve 4-hydroxybutanamide, though typically to a lesser extent than protic solvents. These solvents primarily interact with the compound through dipole-dipole interactions and hydrogen bonding with the aprotic solvent's acceptor sites [26] .

Nonpolar solvents such as hydrocarbons (hexane, toluene) show poor solvation of 4-hydroxybutanamide due to the absence of favorable interactions with the polar functional groups. The compound's hydrophilic character, reflected in its negative LogP value, makes it largely incompatible with lipophilic environments [25] [17].

Mixed solvent systems can provide intermediate solubility characteristics. Water-alcohol mixtures, commonly used in pharmaceutical formulations, can dissolve 4-hydroxybutanamide across a range of compositions, allowing for versatile formulation approaches [26] .

The partition coefficient behavior indicates that 4-hydroxybutanamide will preferentially distribute into aqueous phases when mixed with immiscible organic solvents. This property influences its bioavailability, distribution, and extraction characteristics in both analytical and therapeutic contexts [25] [17].

Stability Under Various Conditions

4-Hydroxybutanamide exhibits moderate to good stability under standard storage and handling conditions, though certain environmental factors can promote degradation reactions. The compound's stability profile is influenced by the reactivity of both its amide and alcohol functional groups [29] [30] [31].

Thermal stability is maintained up to approximately 160°C, which corresponds to its boiling point under reduced pressure [2] [32]. At elevated temperatures approaching its boiling point, the compound remains intact, though prolonged heating may induce decomposition reactions. Above 200°C, thermal degradation becomes more likely, potentially involving dehydration reactions and amide bond cleavage [33] [29].

Hydrolytic stability varies significantly with pH conditions. Under neutral conditions, 4-hydroxybutanamide demonstrates good stability in aqueous solution, with the amide bond remaining largely intact due to resonance stabilization [31] [12]. However, under acidic conditions (pH < 3), the amide bond becomes susceptible to acid-catalyzed hydrolysis, leading to formation of 4-hydroxybutanoic acid and ammonia. Similarly, basic conditions (pH > 10) can promote base-catalyzed hydrolysis through nucleophilic attack by hydroxide ions [6] [7].

Oxidative stability is primarily determined by the reactivity of the primary alcohol group. Under oxidizing conditions, the hydroxyl group can be readily oxidized to form aldehydes or carboxylic acids, depending on the strength of the oxidizing agent and reaction conditions [13] [34]. Common oxidizing agents such as potassium dichromate, potassium permanganate, or atmospheric oxygen in the presence of catalysts can promote these transformations [14] [35].

Photochemical stability is generally good, as 4-hydroxybutanamide lacks chromophores that absorb significantly in the near-UV or visible regions. The compound does not contain aromatic rings or extended conjugation systems that would make it susceptible to photodegradation under normal lighting conditions [29] [31].

Storage stability under ambient conditions is excellent when the compound is kept dry and away from strong acids, bases, or oxidizing agents. The crystalline solid form (melting point 46-48°C) provides good physical stability at room temperature [2] [29]. Moisture exposure is generally not problematic due to the compound's inherent water solubility and hydrogen bonding capabilities.

Chemical incompatibilities include strong oxidizing agents (which can oxidize the alcohol group), strong acids and bases (which can hydrolyze the amide bond), and reactive halogenating agents (which can substitute the hydroxyl group) [29] [30]. Proper storage away from these incompatible materials ensures long-term stability.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant